Trimagnesium dithulium dodecanitrate

Description

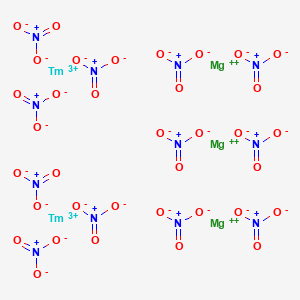

Digadolinium trimagnesium dodecanitrate (CAS 84682-75-7, EINECS 283-612-2) is a rare inorganic compound with the molecular formula Gd₂Mg₃N₁₂O₃₆ and a molecular weight of 1,131.47 g/mol . Its structure incorporates two gadolinium (Gd³⁺) ions, three magnesium (Mg²⁺) ions, and twelve nitrate (NO₃⁻) groups.

Properties

CAS No. |

93893-23-3 |

|---|---|

Molecular Formula |

Mg3N12O36Tm2 |

Molecular Weight |

1154.85 g/mol |

IUPAC Name |

trimagnesium;thulium(3+);dodecanitrate |

InChI |

InChI=1S/3Mg.12NO3.2Tm/c;;;12*2-1(3)4;;/q3*+2;12*-1;2*+3 |

InChI Key |

IBJUMUNRMHDVML-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Tm+3].[Tm+3] |

Origin of Product |

United States |

Preparation Methods

The synthesis of trimagnesium dithulium dodecanitrate typically involves the reaction of magnesium nitrate and thulium nitrate under controlled conditions. The reaction is carried out in an aqueous solution, where the nitrates dissolve and react to form the desired compound. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of this compound with high purity .

In industrial production, the compound is synthesized in larger quantities using similar methods but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Trimagnesium dithulium dodecanitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.

Reduction: Reduction reactions can convert the compound into lower oxidation state products.

Substitution: The nitrate groups in the compound can be substituted with other ligands, leading to the formation of new compounds with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Trimagnesium dithulium dodecanitrate has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other complex compounds and materials.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in areas where magnesium and thulium ions play a crucial role.

Industry: The compound is used in various industrial processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of trimagnesium dithulium dodecanitrate involves its interaction with molecular targets and pathways in biological systems. The magnesium and thulium ions in the compound can interact with enzymes and other proteins, affecting their activity and function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

The following analysis compares Gd₂Mg₃N₁₂O₃₆ with structurally or functionally analogous compounds, focusing on molecular properties, applications, and research insights.

Structural and Compositional Analogues

Trimagnesium Dicitrate (Mg₃(C₆H₅O₇)₂)

- Formula : Mg₃(C₆H₅O₇)₂

- Molecular Weight : ~451.11 g/mol

- CAS : 3344-18-1

- Key Features :

- Contrast with Gd₂Mg₃N₁₂O₃₆: Unlike the nitrate-based Gd₂Mg₃N₁₂O₃₆, Mg₃(C₆H₅O₇)₂ is non-oxidative and serves primarily as a magnesium supplement. Safety protocols for handling (e.g., storage at controlled temperatures) are well-documented .

Trimagnesium Phosphate Octahydrate (Mg₃(PO₄)₂·8H₂O)

- Formula : Mg₃(PO₄)₂·8H₂O

- Molecular Weight : 406.98 g/mol

- Key Features :

- Contrast with Gd₂Mg₃N₁₂O₃₆ :

- Phosphate groups in Mg₃(PO₄)₂·8H₂O provide thermal stability, whereas nitrate groups in Gd₂Mg₃N₁₂O₃₆ may confer higher reactivity.

Hydride Complexes with Mg₃ Frameworks

Trimagnesium Thenium Heptahybride (Mg₃ReH₇)

- Formula : Mg₃ReH₇

- Molecular Weight : ~222.35 g/mol

- Key Features :

Multi-Metal Salts

EDTA Tripotassium Salt Dihydrate (C₁₀H₁₃K₃N₂O₈·2H₂O)

- Formula : C₁₀H₁₃K₃N₂O₈·2H₂O

- Molecular Weight : 442.54 g/mol

- Key Features :

- Contrast with Gd₂Mg₃N₁₂O₃₆: EDTA’s organic backbone enables ion sequestration, while Gd₂Mg₃N₁₂O₃₆’s inorganic nitrate matrix may prioritize redox activity.

Comparative Data Table

Biological Activity

Trimagnesium dithulium dodecanitrate (TMD) is a complex compound that has garnered attention in various fields, including biomedicine and materials science. Its unique structure and properties make it a subject of interest for understanding its biological activity, particularly in the context of drug delivery, tissue engineering, and as a potential therapeutic agent.

Chemical Structure and Properties

This compound is composed of magnesium and thulium ions coordinated with nitrate groups. The chemical formula can be represented as . The presence of magnesium is crucial as it plays a significant role in biological systems, particularly in bone health and cellular functions.

Biological Activity

The biological activity of TMD can be categorized into several key areas:

1. Antimicrobial Properties

Research indicates that magnesium-based compounds exhibit antimicrobial properties. TMD has shown effectiveness against various bacterial strains, making it a candidate for applications in wound healing and infection control. Studies have demonstrated that magnesium phosphate cements (related to TMD) possess significant antimicrobial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa .

2. Bone Regeneration

Magnesium ions are known to enhance osteogenesis. TMD's composition suggests potential for promoting bone regeneration through its interaction with bone cells. In vitro studies have shown that magnesium phosphate cements facilitate osteoblast adhesion and proliferation, which are critical for bone healing . This property may be leveraged in orthopedic applications where bone repair is necessary.

3. Cellular Interactions

TMD's interaction with cells has been investigated through various assays. It has been observed that magnesium ions can enhance the attachment and differentiation of mesenchymal stem cells (MSCs), promoting osteogenic differentiation . This suggests that TMD could serve as a scaffold material in tissue engineering.

Case Studies

Several case studies highlight the biological implications of TMD:

-

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of magnesium phosphate cements against biofilms formed by Aggregatibacter actinomycetemcomitans. The results showed that these cements significantly reduced bacterial viability compared to traditional materials, indicating a potential application in dental treatments . -

Case Study 2: Bone Regeneration in Animal Models

In an ovine model, magnesium phosphate cements were implanted into bone defects. The results indicated substantial new bone formation and cement degradation over time, suggesting that TMD could enhance bone healing processes .

Data Tables

| Property | This compound | Comparison with Other Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against E. coli and P. aeruginosa | Higher than traditional cements |

| Osteogenic Potential | Promotes MSC differentiation | Comparable to calcium phosphates |

| Degradation Rate | Moderate over 10 months | Faster than calcium-based cements |

Research Findings

Recent studies have focused on synthesizing TMD and characterizing its properties using techniques such as X-ray diffraction and spectroscopy. These studies confirm the stability of the compound under physiological conditions, which is essential for its application in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.